![molecular formula C9H12O4S B14331396 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol CAS No. 104693-05-2](/img/structure/B14331396.png)
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a methanesulfonyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol typically involves the sulfonation of a benzene derivative followed by the introduction of hydroxyl groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes sulfonation using methanesulfonyl chloride in the presence of a Lewis acid catalyst. The hydroxyl groups can then be introduced through hydroxylation reactions using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without the sulfonyl group.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Hydroquinone: Similar structure with two hydroxyl groups but lacks the methanesulfonyl group.
Catechol: Another benzene derivative with two hydroxyl groups in ortho positions.
Benzenesulfonic acid: Contains a sulfonyl group but lacks hydroxyl groups.
Uniqueness
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives .
特性
CAS番号 |
104693-05-2 |
|---|---|
分子式 |
C9H12O4S |
分子量 |
216.26 g/mol |
IUPAC名 |
4-(2-methylsulfonylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O4S/c1-14(12,13)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChIキー |
HVZGAYRNBIEADW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

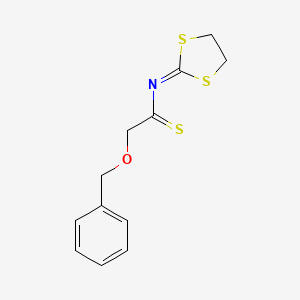
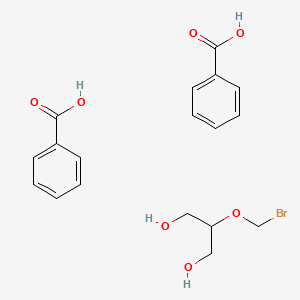

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
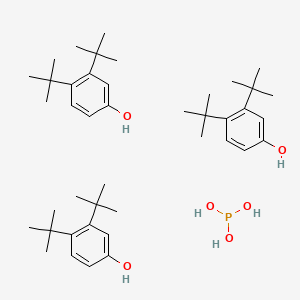
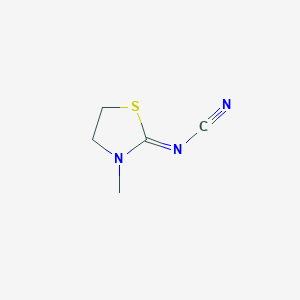
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
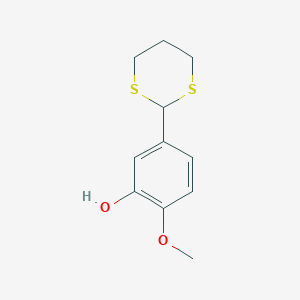
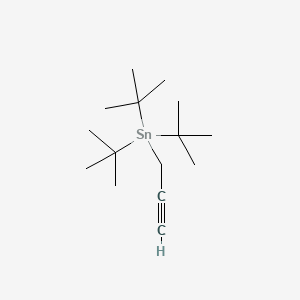
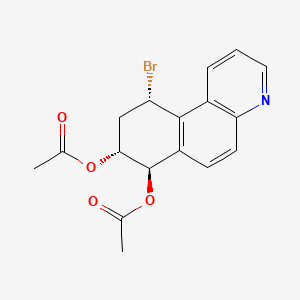
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
